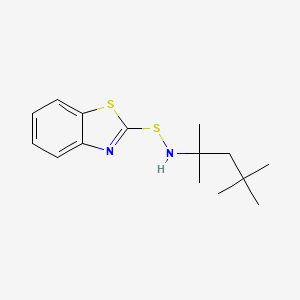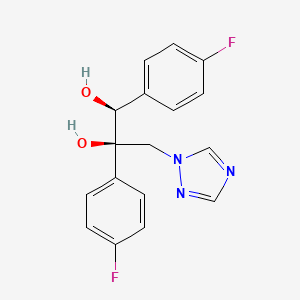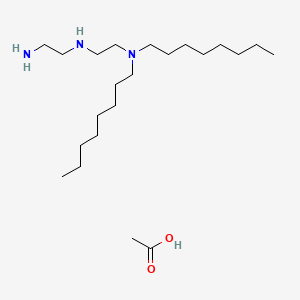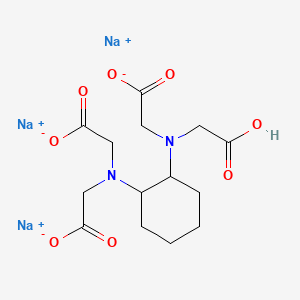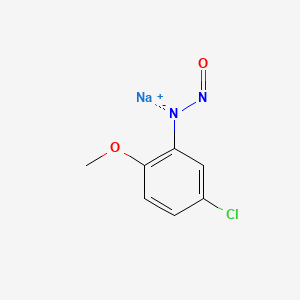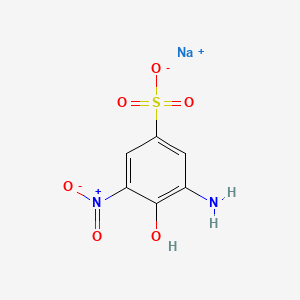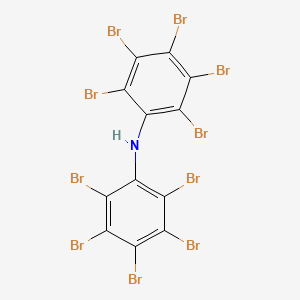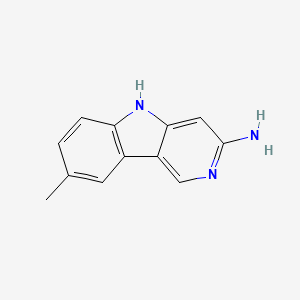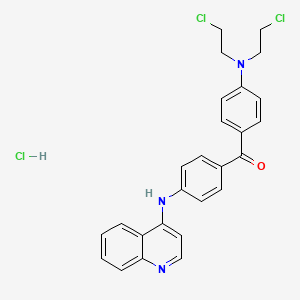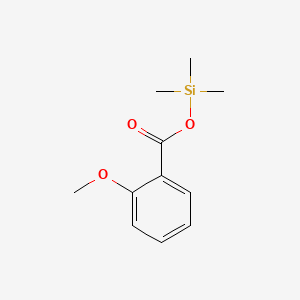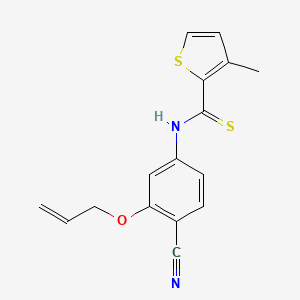
2-Thiophenecarbothioamide, N-(4-cyano-3-(2-propenyloxy)phenyl)-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Thiophenecarbothioamide, N-(4-cyano-3-(2-propenyloxy)phenyl)-3-methyl- is a complex organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a cyano group, a propenyloxy group, and a methyl group attached to the phenyl ring. The compound’s unique structure makes it an interesting subject for various scientific studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenecarbothioamide, N-(4-cyano-3-(2-propenyloxy)phenyl)-3-methyl- typically involves multiple steps, including the formation of the thiophene ring and the subsequent functionalization of the phenyl ring. One common synthetic route involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur or a sulfur-containing reagent under acidic conditions.
Functionalization of the Phenyl Ring: The phenyl ring is functionalized by introducing the cyano, propenyloxy, and methyl groups. This can be achieved through various organic reactions such as nucleophilic substitution, electrophilic addition, and alkylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Thiophenecarbothioamide, N-(4-cyano-3-(2-propenyloxy)phenyl)-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the cyano group to an amine group or reduce the thiophene ring to a dihydrothiophene.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and alcohols are used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and dihydrothiophenes.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Thiophenecarbothioamide, N-(4-cyano-3-(2-propenyloxy)phenyl)-3-methyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Thiophenecarbothioamide, N-(4-cyano-3-(2-propenyloxy)phenyl)-3-methyl- depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors, leading to modulation of biochemical pathways. The presence of functional groups such as the cyano and propenyloxy groups can influence its binding affinity and specificity towards these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Thiophenecarbothioamide, N-(4-cyano-3-(2-propenyloxy)phenyl)-3-ethyl-
- 2-Thiophenecarbothioamide, N-(4-cyano-3-(2-propenyloxy)phenyl)-3-propyl-
- 2-Thiophenecarbothioamide, N-(4-cyano-3-(2-propenyloxy)phenyl)-3-butyl-
Uniqueness
The uniqueness of 2-Thiophenecarbothioamide, N-(4-cyano-3-(2-propenyloxy)phenyl)-3-methyl- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to its analogs with different alkyl groups, the methyl group may influence its reactivity, solubility, and interaction with molecular targets.
Eigenschaften
CAS-Nummer |
178870-16-1 |
|---|---|
Molekularformel |
C16H14N2OS2 |
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
N-(4-cyano-3-prop-2-enoxyphenyl)-3-methylthiophene-2-carbothioamide |
InChI |
InChI=1S/C16H14N2OS2/c1-3-7-19-14-9-13(5-4-12(14)10-17)18-16(20)15-11(2)6-8-21-15/h3-6,8-9H,1,7H2,2H3,(H,18,20) |
InChI-Schlüssel |
XGEAISXURPEFEV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC=C1)C(=S)NC2=CC(=C(C=C2)C#N)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


